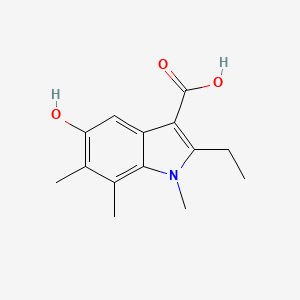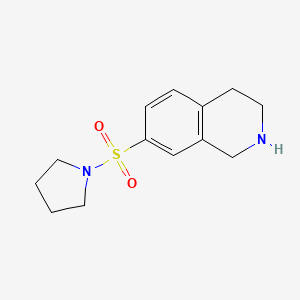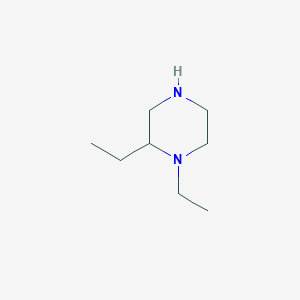![molecular formula C7H11ClN2O2S B13207710 [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13207710.png)
[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride: is an organic compound with the molecular formula C7H11ClN2O2S It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride typically involves the reaction of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanol with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
[ \text{[1-(Propan-2-yl)-1H-pyrazol-5-yl]methanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a controlled environment to ensure the safety and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The pyrazole ring can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Oxidized or Reduced Pyrazoles: Formed from oxidation or reduction reactions.
Coupled Products: Formed from coupling reactions, leading to more complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of the process.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its reactive sulfonyl chloride group.
Protein Labeling: Used in bioconjugation reactions to label proteins and other biomolecules.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Potential use as an antimicrobial agent due to its reactivity with biological nucleophiles.
Industry:
Material Science: Used in the synthesis of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemical intermediates.
Mecanismo De Acción
The mechanism of action of [1-(Propan-2-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form covalent bonds with biological molecules, potentially inhibiting enzyme activity or modifying protein function.
Molecular Targets and Pathways:
Enzymes: The compound can inhibit enzymes by reacting with nucleophilic residues in the active site.
Proteins: It can modify protein function by covalently attaching to nucleophilic amino acid residues.
Comparación Con Compuestos Similares
[1-(Propan-2-yl)-1H-pyrazole-4-sulfonyl chloride]: Similar structure but with the sulfonyl chloride group at the 4-position instead of the 5-position.
[1-(Propan-2-yl)-1H-pyrazole-3-sulfonyl chloride]: Similar structure but with the sulfonyl chloride group at the 3-position.
Uniqueness:
Positional Isomerism:
Reactivity: The specific position of the sulfonyl chloride group can influence the compound’s reactivity towards nucleophiles and its overall chemical behavior.
Propiedades
Fórmula molecular |
C7H11ClN2O2S |
|---|---|
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
(2-propan-2-ylpyrazol-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-6(2)10-7(3-4-9-10)5-13(8,11)12/h3-4,6H,5H2,1-2H3 |
Clave InChI |
HHZKDJSCWCKSST-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-{5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B13207673.png)
![methyl 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13207676.png)



![6-Methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13207701.png)
![1-[(Benzyloxy)carbonyl]-4-iodo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13207703.png)

![4-[2,5-Dimethyl-1-(prop-2-en-1-yl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13207712.png)
![{8,8-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13207714.png)
